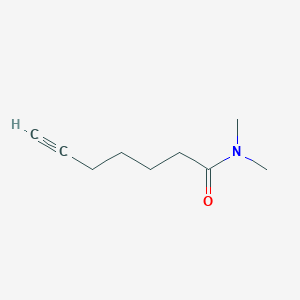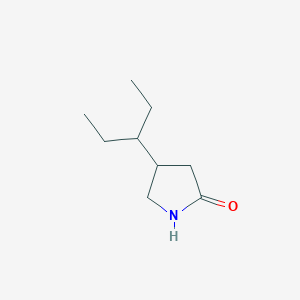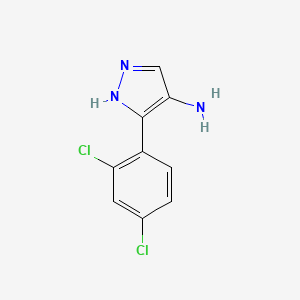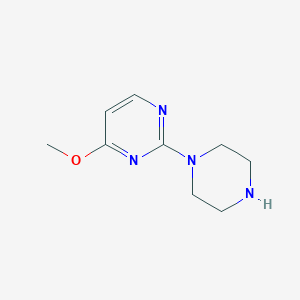
4-Methoxy-2-(piperazin-1-yl)pyrimidine
Descripción general
Descripción
4-Methoxy-2-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular weight of 267.16 . It is also known as 4-methoxy-2-(1-piperazinyl)pyrimidine dihydrochloride . The compound is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . The reaction was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The structure of 4-Methoxy-2-(piperazin-1-yl)pyrimidine is assigned by HRMS, IR, 1H and 13C NMR experiments . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds structurally related to “4-Methoxy-2-(piperazin-1-yl)pyrimidine” have been studied for their potential anticancer properties. For instance, certain derivatives have shown the ability to induce apoptosis in breast cancer cells, as evidenced by biological studies such as acridine orange/ethidium bromide staining assay .
α1-Adrenergic Receptor Affinity
Research has been conducted on compounds with a similar structure to assess their affinity for α1-adrenergic receptors. These studies include binding data, in silico docking simulations, and molecular dynamics, which are crucial for understanding the therapeutic potential of these compounds .
Antimicrobial Activity
Molecular modeling studies have been performed on piperazine derivatives to evaluate their antimicrobial activity. Docking simulations of these compounds towards specific enzymes have revealed that hydrophobic interactions play a significant role in their antimicrobial efficacy .
Synthesis and Structural Analysis
The synthesis of related piperazine compounds has been documented, with detailed structural analysis performed using techniques such as HRMS, IR, 1H and 13C NMR experiments. These studies provide insights into the chemical properties and potential applications of these compounds .
5. PARP Inhibition in Breast Cancer Cells Some derivatives have been developed to target Poly (ADP-Ribose) Polymerase (PARP), which is a promising approach for treating human breast cancer cells. The development of these compounds involves complex synthesis and evaluation of their efficacy against cancer cells .
Mecanismo De Acción
Target of Action
The primary target of 4-Methoxy-2-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a therapeutic approach for the treatment of Alzheimer’s disease (AD) .
Mode of Action
4-Methoxy-2-(piperazin-1-yl)pyrimidine interacts with its target, AChE, by inhibiting its activity . The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition
Biochemical Pathways
The inhibition of AChE by 4-Methoxy-2-(piperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the level of ACh. This can enhance cognitive functions, as ACh is a key neurotransmitter involved in learning and memory .
Result of Action
The result of the action of 4-Methoxy-2-(piperazin-1-yl)pyrimidine is the inhibition of AChE, leading to an increase in the level of ACh . This can potentially alleviate the symptoms of AD, such as cognitive decline and memory impairment .
Propiedades
IUPAC Name |
4-methoxy-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNRWWIRIZDKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467226 | |
| Record name | 4-Methoxy-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(piperazin-1-yl)pyrimidine | |
CAS RN |
55745-88-5 | |
| Record name | 4-Methoxy-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)
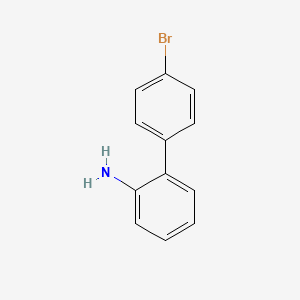
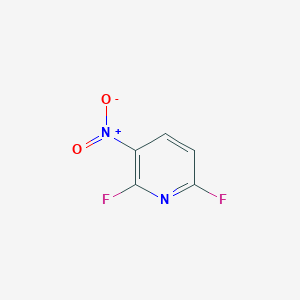
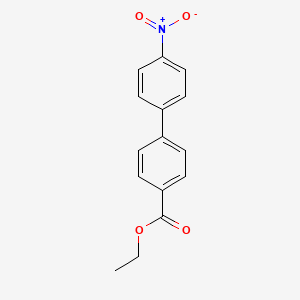


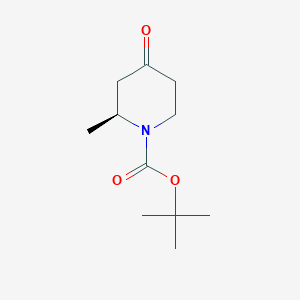
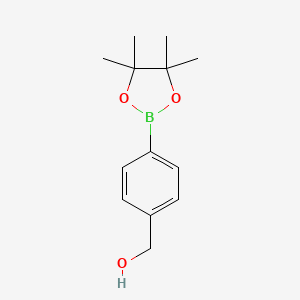

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)
